(Z)-N'-hydroxy-2-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)acetimidamide
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Overview
Description
(Z)-N’-hydroxy-2-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)acetimidamide is a complex organic compound featuring a unique structure that combines a cyclopentane ring fused with an oxazepine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N’-hydroxy-2-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)acetimidamide typically involves multiple steps. One common approach is the cyclocondensation of substituted 2-aminophenols with substituted 2-halobenzaldehydes under basic conditions . This reaction can be carried out in a microwave oven to reduce reaction time and improve yields . Another method involves the use of copper catalysis for the one-pot synthesis of indole/benzimidazole-fused oxazepines .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclocondensation reactions using automated reactors to ensure consistency and efficiency. The use of microwave-assisted synthesis can be scaled up for industrial applications, providing a rapid and efficient method for producing large quantities of the compound .
Chemical Reactions Analysis
Types of Reactions
(Z)-N’-hydroxy-2-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)acetimidamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
(Z)-N’-hydroxy-2-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)acetimidamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties
Mechanism of Action
The mechanism of action of (Z)-N’-hydroxy-2-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)acetimidamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1H-Cyclopropa[a]naphthalene: Shares a similar cyclopentane ring structure.
Octahydro-1H-cyclopenta[c]pyridine: Features a similar fused ring system.
1H-Cyclopenta[1,3]cyclopropa[1,2]benzene: Another compound with a comparable ring structure.
Uniqueness
(Z)-N’-hydroxy-2-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)acetimidamide is unique due to its specific combination of a cyclopentane ring fused with an oxazepine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H19N3O2 |
---|---|
Molecular Weight |
213.28 g/mol |
IUPAC Name |
2-(2,3,5,5a,6,7,8,8a-octahydrocyclopenta[e][1,4]oxazepin-1-yl)-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C10H19N3O2/c11-10(12-14)6-13-4-5-15-7-8-2-1-3-9(8)13/h8-9,14H,1-7H2,(H2,11,12) |
InChI Key |
SCQGGXYGOIVDQR-UHFFFAOYSA-N |
Isomeric SMILES |
C1CC2COCCN(C2C1)C/C(=N/O)/N |
Canonical SMILES |
C1CC2COCCN(C2C1)CC(=NO)N |
Origin of Product |
United States |
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